molecular formula C14H17N3O3 B1221044 5-Phenyl-5-(4-aminobutyl)barbituric acid CAS No. 79181-97-8

5-Phenyl-5-(4-aminobutyl)barbituric acid

Cat. No.: B1221044
CAS No.: 79181-97-8
M. Wt: 275.3 g/mol
InChI Key: CFNACRZGWROSLW-UHFFFAOYSA-N
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Description

5-Phenyl-5-(4-aminobutyl)barbituric acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of barbiturates, which are derivatives of barbituric acid. This compound is characterized by the presence of an aminobutyl group and a phenyl group attached to the pyrimidinetrione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(4-aminobutyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with 4-aminobutyl bromide and phenyl magnesium bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(4-aminobutyl)barbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminobutyl group, where nucleophiles such as halides or amines can replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Phenyl-5-(4-aminobutyl)barbituric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(4-aminobutyl)barbituric acid involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: The parent compound of barbiturates, used as a precursor in the synthesis of various derivatives.

    Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.

    Thiopental: Another barbiturate used as an anesthetic agent.

Uniqueness

5-Phenyl-5-(4-aminobutyl)barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminobutyl group and phenyl group contribute to its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNACRZGWROSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229573
Record name 5-Phenyl-5-(4-aminobutyl)barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79181-97-8
Record name 5-Phenyl-5-(4-aminobutyl)barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-5-(4-aminobutyl)barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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